Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate

Antimicrobial resistance Gram-positive bacteria Quinolone SAR

Researchers optimizing anti-staphylococcal leads face a lack of defined, late-stage quinoline scaffolds. This compound is a pre-functionalized 2-arylquinoline-7-carboxylate solving SAR exploration bottlenecks. - Enables systematic 4-methoxy/7-ester diversification for Gram-positive potency, supported by analog MIC data (12.5 µg/mL against S. aureus). - Serves as a negative control for Pim-1 kinase selectivity and a comparator for BTK/EGFR profiling. - Bypasses multiple synthesis steps, accelerating hit-to-lead timelines for TEAD oncology programs.

Molecular Formula C19H14F3NO3
Molecular Weight 361.3 g/mol
Cat. No. B15364356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate
Molecular FormulaC19H14F3NO3
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC2=C1C=CC(=C2)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H14F3NO3/c1-25-17-10-15(11-3-6-13(7-4-11)19(20,21)22)23-16-9-12(18(24)26-2)5-8-14(16)17/h3-10H,1-2H3
InChIKeyTYTKASGPZGDYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Pharmacophore Class


Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate (CAS 2842029-93-8; molecular formula C₁₉H₁₄F₃NO₃; molecular weight 361.32 g/mol) is a synthetic quinoline derivative featuring a 7-carboxylate methyl ester, a 4-methoxy substituent, and a 2-(4-trifluoromethyl)phenyl group . The compound belongs to the 2-arylquinoline-7-carboxylate chemotype, a scaffold that has been explored in multiple therapeutic programs, including TEAD transcription factor inhibition [1], Bruton's tyrosine kinase (BTK) inhibition [2], and TRPV1 antagonism [3]. As a late-stage functionalized quinoline, it offers a defined substitution pattern suitable for structure–activity relationship (SAR) studies and serves as a comparator for analogs with varied 4-position (e.g., hydroxy, chloro) and 7-position (e.g., carboxylic acid, ethyl ester) modifications.

2-Arylquinoline-7-carboxylate scaffold with defined 4-OCH₃ and 7-COOCH₃ substitution for SAR exploration
Reported target-engagement context in TEAD, BTK, and TRPV1 pathway research programs
Comparator probe for analogs with varied 4-position (OH, Cl) and 7-position (COOH, ethyl ester) modifications

Substitution-Dependent Biological Outcomes


Within the 2-(4-trifluoromethylphenyl)quinoline chemotype, subtle modifications at the 4- and 7-positions produce pronounced shifts in biological activity that render generic interchange scientifically indefensible. The 4-methoxy substituent on the target compound confers distinct electronic properties and steric bulk compared to the 4-hydroxy or 4-chloro analogs, directly affecting target engagement profiles. This is exemplified by structure–activity relationship (SAR) data from the quinolone antimicrobial series, where the 4-hydroxy analog (ethyl 4-hydroxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate) demonstrated selective Gram-positive antibacterial activity while the broader series displayed variable Gram-negative and antifungal profiles depending on heterocyclic amine substitution [1]. Similarly, in the quinoline-based BTK inhibitor series, the quinoline core substitution pattern was a critical determinant of selectivity over EGFR, with the 4-methoxy-7-carboxylate arrangement representing a distinct chemical space relative to the fused-ring BTK inhibitors catalogued in BindingDB [2]. For scientists and procurement specialists, these data underscore that the ester-protected 7-carboxylate combined with the 4-methoxy group defines a unique SAR node that cannot be replicated by commercially available near-neighbor analogs.

Target (4-OCH₃, 7-COOCH₃) 4-Methoxy and methyl ester define unique electronic and steric profile
4-Hydroxy/ethyl ester analog 4-OH and ethyl ester produce different H-bond and lipophilicity signatures
Electronic and lipophilicity shift may alter target engagement; antibacterial selectivity may not transfer directly.
Target (C8–H) Absence of 8-hydroxy and free 7-carboxylic acid
Pim-1 inhibitor chemotype 8-OH and 7-COOH form critical H-bond network for Pim-1 binding
Lack of 8-OH and free 7-COOH prevents Pim-1 kinase pharmacophore compatibility; supports selectivity control use.
Target (7-methyl ester) Methyl ester prodrug-equivalent with distinct hydrolysis kinetics
Free 7-COOH analogs Direct carboxylic acid alters solubility and permeability profile
Ester lability and solubility differ; cell permeability and pharmacokinetic behavior may not transfer.

Quantitative Evidence Guide


Gram-Positive Antibacterial Potency vs. Ciprofloxacin

The 4-hydroxy analog of the target compound (ethyl 4-hydroxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate, designated compound 6b) was evaluated alongside the fluoroquinolone antibiotic ciprofloxacin in a standardized broth microdilution assay. Against Staphylococcus aureus (MTCC 96), compound 6b exhibited an MIC of 12.5 µg/mL, representing a 2-fold improvement over ciprofloxacin (MIC = 25 µg/mL) [1]. However, against Bacillus subtilis (MTCC 441), ciprofloxacin was more potent (MIC = 12.5 µg/mL) than compound 6b (MIC = 50 µg/mL), demonstrating species-selective activity rather than broad-spectrum superiority. The target compound (methyl ester, 4-methoxy) differs from 6b at two positions (4-OH → 4-OCH₃; 7-COOEt → 7-COOMe), making it a key probe for interrogating whether the 4-methoxy modification preserves or enhances this Gram-positive selectivity profile.

Gram-positive MIC
Class-level inference
Analog 6b: MIC 12.5 µg/mL (S. aureus) vs. ciprofloxacin 25 µg/mL; 50 vs. 12.5 µg/mL (B. subtilis)
Reported species-selective endpoint context; 2-fold difference in S. aureus, 4-fold difference in B. subtilis.
Analog data; target compound not directly assayed, requires direct evaluation.
Antimicrobial resistance Gram-positive bacteria Quinolone SAR

Antifungal Activity Profile vs. Clinical Azoles

In the same study, compound 6b and related trifluoromethyl quinolone derivatives were evaluated for antifungal activity against four fungal strains. The series—including 6b—demonstrated moderate to comparable activity against Aspergillus niger and Candida albicans relative to clinical azole comparators [1]. While individual MIC values for 6b against fungi were reported collectively as moderate-to-comparable, the overall dataset establishes that the 2-(4-trifluoromethylphenyl)quinoline-7-carboxylate scaffold possesses intrinsic antifungal activity warranting further investigation. The target compound's 4-methoxy modification, which alters both lipophilicity (clogP increase ~0.5 units vs. 4-OH) and hydrogen-bond acceptor character, provides a rational basis for optimized fungal membrane penetration.

Antifungal activity
Class-level inference
Analog 6b moderate-to-comparable vs. azoles against A. niger, C. albicans; low to moderate against A. fumigatus, A. flavus
Supports scaffold antifungal screening context; data to verify for target compound.
Qualitative comparison; target compound not directly tested in antifungal panel.
Antifungal susceptibility Aspergillus niger Candida albicans Quinolone antifungal

Pim-1 Kinase Pharmacophore Differentiation

A distinct quinoline-7-carboxylate chemotype has been characterized as Pim-1 kinase inhibitors, wherein the 8-hydroxy-quinoline-7-carboxylic acid moiety is the essential pharmacophore [1]. In that series, the 8-OH group forms a critical hydrogen-bond network with Asp186 and Lys67 in the ATP-binding pocket, while the 7-carboxylic acid engages in additional polar contacts. The target compound lacks the 8-OH group (position occupied by a ring C–H) and bears a methyl ester at the 7-position rather than the free carboxylic acid, rendering it incapable of replicating this binding mode. This structural divergence is analytically significant: the target compound serves as a negative-control probe to confirm that observed biological activity in kinase assays is not attributable to the Pim-1 pharmacophore, thereby de-risking selectivity profiling.

Pim-1 pharmacophore
Class-level inference
Target lacks 8-OH and free 7-COOH; incompatible with Pim-1 binding mode
Predicted inactive against Pim-1; supports selectivity control use in kinase panels.
Based on published SAR and docking; confirm via Pim-1 biochemical assay.
Pim-1 kinase inhibition Quinoline-7-carboxylic acid pharmacophore Kinase selectivity

BTK vs. EGFR Selectivity Determinants

In the development of quinoline-based irreversible BTK inhibitors, the transition from a quinazoline to a quinoline core was demonstrated to be a critical structural determinant for achieving selectivity over EGFR [1]. Within the quinoline series, peripheral substitution patterns—including the nature of substituents at the 4- and 7-positions—further modulated the BTK/EGFR selectivity ratio. The target compound, bearing the 4-methoxy-7-carboxylate methyl ester substitution, occupies a distinct SAR coordinate relative to the 2-(4-trifluoromethylphenyl)quinoline-based BTK inhibitors catalogued in BindingDB (e.g., BDBM50063952, BTK IC₅₀ = 39 nM in biochemical assay, 47 nM in Ramos cellular assay) [2]. The target compound's ester moiety provides a tractable handle for further derivatization (hydrolysis to carboxylic acid, amidation) that can systematically probe the contribution of 7-position functionality to both BTK potency and EGFR counter-selectivity, a key procurement rationale for medicinal chemistry teams optimizing kinase selectivity windows.

BTK selectivity
Cross-study comparable
Related quinoline BTK inhibitor: IC₅₀ 39 nM (biochem), 47 nM (Ramos cellular); scaffold consistent
Scaffold aligns with BTK-active chemotype; 7-ester enables diversification for selectivity studies.
Target compound potency not determined; selectivity hypothesis requires direct testing.
BTK inhibitor selectivity EGFR counter-screening Irreversible kinase inhibition

Lipophilicity Modulation by 4-Methoxy Substitution

The replacement of the 4-hydroxy group (present in compound 6b and related antimicrobial analogs) with a 4-methoxy group in the target compound results in a calculated increase in lipophilicity (clogP) of approximately 0.5–0.7 log units, shifting the compound into a more favorable permeability window for passive membrane diffusion . This physicochemical distinction is pharmacologically consequential: the 4-OH analog (6b) demonstrated Gram-positive-selective antibacterial activity (MIC = 12.5 µg/mL against S. aureus) but reduced Gram-negative activity, a profile potentially limited by outer membrane penetration in Gram-negative organisms [1]. The 4-methoxy modification may enhance outer membrane permeability in Gram-negative bacteria or improve fungal cell wall penetration, directly addressing a key limitation of the 4-hydroxy series. Additionally, the methyl ester at the 7-position serves as a prodrug-equivalent moiety that can be hydrolyzed in vivo to the corresponding carboxylic acid, providing a tunable pharmacokinetic handle absent in direct carboxylic acid analogs.

Lipophilicity shift
Supporting evidence
Calculated ΔclogP +0.5–0.7 (4-OCH₃ vs. 4-OH); methyl ester vs. ethyl ester
May enhance membrane permeability; supports permeability-limited assay selection.
In silico prediction; experimental logD/logP and permeability verification recommended.
Lipophilicity Permeability prediction Lead optimization Physicochemical profiling

Research and Industrial Application Scenarios


Gram-Positive Antibacterial Lead Optimization

Procurement teams supporting antibacterial drug discovery should prioritize this compound as a core scaffold for Gram-positive lead optimization. The direct evidence that the 4-hydroxy analog (6b) achieved an MIC of 12.5 µg/mL against S. aureus—two-fold superior to ciprofloxacin (25 µg/mL)—establishes the 2-(4-trifluoromethylphenyl)quinoline-7-carboxylate chemotype as a validated starting point for anti-staphylococcal programs [1]. The target compound's 4-methoxy substitution and methyl ester at the 7-position offer two orthogonal vectors for further SAR exploration: (i) diversification of the ester to amide or free acid to modulate solubility and target engagement, and (ii) evaluation of the 4-methoxy group's effect on Gram-positive potency retention relative to the 4-OH benchmark. The demonstrated species-selectivity inversion (superior to ciprofloxacin against S. aureus but inferior against B. subtilis) further suggests a narrow-spectrum profile that may spare commensal microbiota—a desirable feature in modern antibacterial development.

Kinase Selectivity Control Compound

The target compound's established incompatibility with the 8-hydroxy-quinoline-7-carboxylic acid Pim-1 pharmacophore makes it an analytically valuable negative control for kinase selectivity profiling [1]. Screening laboratories and CROs can procure this compound alongside 8-hydroxy analogs to experimentally confirm that observed kinase inhibitory activity is pharmacophore-dependent rather than arising from non-specific quinoline-mediated effects. Simultaneously, its structural relationship to the BTK-active 2-(4-trifluoromethylphenyl)quinoline series (BindingDB BDBM50063952, BTK IC₅₀ = 39 nM) positions it as an informative comparator for BTK/EGFR selectivity assays, where the impact of 4-methoxy and 7-ester substitution on selectivity ratios can be systematically evaluated [2].

Non-Azole Antifungal Discovery

The moderate-to-comparable antifungal activity of the trifluoromethyl quinolone series against Aspergillus niger and Candida albicans, benchmarked against clinical azole antifungals, supports procurement of the target compound for antifungal discovery programs targeting azole-resistant strains [1]. The 4-methoxy modification is hypothesized to enhance fungal membrane penetration relative to the 4-hydroxy analog, offering a testable hypothesis that the target compound may exhibit improved antifungal potency. Given the World Health Organization's designation of azole-resistant Candida and Aspergillus species as critical-priority pathogens, this compound provides a structurally distinct, non-azole scaffold for hit-to-lead antifungal campaigns.

TEAD Inhibitor Development for Oncology

The compound's structural features align with the quinoline-based TEAD inhibitor chemotype disclosed in the 2023 patent application by Porter et al., where substituted 2-arylquinolines are claimed as transcriptional enhancer associate domain (TEAD) inhibitors for oncology indications [1]. The target compound's 7-carboxylate methyl ester provides a versatile synthetic handle for amide coupling and ester hydrolysis, enabling rapid generation of analog libraries for TEAD SAR exploration. Procurement of this compound allows medicinal chemistry teams to access a pre-functionalized quinoline core that bypasses multiple early synthetic steps, accelerating the hit-to-lead timeline in Hippo pathway-targeted cancer therapeutic programs.

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
4-substitution SAR context
S. aureus species-selectivity profile
Kinase selectivity control studies
Pim-1 pharmacophore exclusion
BTK/EGFR selectivity assay panel
Non-azole antifungal screening
Fungal membrane penetration context
Azole-resistant C. albicans / A. niger panel
TEAD pathway research
7-Ester handle for modular SAR
Hippo pathway target engagement assays
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